

An In-depth Technical Guide to 5-(3-Azidopropyl)cytidine

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Compound of Interest

Compound Name: 5-(3-Azidopropyl)cytidine

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This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of **5-(3-Azidopropyl)cytidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Structure and Properties

5-(3-Azidopropyl)cytidine is a modified nucleoside, specifically a cytidine analog, that incorporates an azidopropyl group at the 5-position of the cytosine base. This modification makes it a valuable tool in bioconjugation and chemical biology research, particularly in applications involving "click chemistry".

Table 1: Chemical Identifiers and Properties of **5-(3-Azidopropyl)cytidine**

Identifier/Property	Value
IUPAC Name	4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(3-azidopropyl)pyrimidin-2(1H)-one
Molecular Formula	C ₁₂ H ₁₈ N ₆ O ₅
SMILES	<chem>O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO[1][2]</chem>
InChI	Data not publicly available
InChIKey	Data not publicly available
Molecular Weight	326.31 g/mol
Appearance	Presumed to be a solid
Solubility	Expected to be soluble in polar organic solvents and aqueous solutions

Note: Detailed experimental data such as NMR and mass spectrometry for **5-(3-Azidopropyl)cytidine** are not readily available in public databases. The properties listed are based on its chemical structure and data for similar compounds.

Caption: 2D Chemical Structure of **5-(3-Azidopropyl)cytidine**.

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **5-(3-Azidopropyl)cytidine** is not publicly documented. However, a plausible synthetic route can be proposed based on established methods for the C5-alkylation of pyrimidine nucleosides and the subsequent introduction of an azide functionality. The synthesis would likely proceed via a two-step process involving a Heck or Sonogashira coupling followed by reduction and azidation, or direct coupling with a suitable alkyl halide followed by azidation.

A potential general approach involves the palladium-catalyzed coupling of a 5-halogenated cytidine derivative with an appropriate alkylating agent.

Step 1: Synthesis of 5-(3-Halopropyl)cytidine

This step would involve the introduction of a 3-halopropyl group at the C5 position of cytidine. A common method for this is the palladium-catalyzed cross-coupling of 5-iodocytidine with a suitable propargyl derivative, followed by reduction, or direct coupling with a 1,3-dihalopropane. For this proposed protocol, we will consider the reaction of a protected 5-iodocytidine with 3-bromopropene followed by hydroboration-oxidation and conversion of the resulting alcohol to a halide.

Materials:

- Protected 5-iodocytidine (e.g., with acetyl or silyl protecting groups for the hydroxyls and exocyclic amine)
- 3-Bromopropene
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous solvent (e.g., DMF or THF)
- Borane-tetrahydrofuran complex (BH₃·THF)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)
- Triphenylphosphine (PPh₃)

Procedure:

- Protection of Cytidine: The hydroxyl groups of cytidine are protected using standard procedures, for example, with acetic anhydride in pyridine to form acetyl esters. The

exocyclic amine may also require protection.

- Iodination: The protected cytidine is iodinated at the C5 position using an appropriate iodinating agent (e.g., iodine monochloride).
- Sonogashira Coupling: The protected 5-iodocytidine is coupled with 3-bromopropene in the presence of a palladium catalyst and CuI in an anhydrous solvent with a base like TEA.
- Hydroboration-Oxidation: The resulting 5-allyl-cytidine derivative is subjected to hydroboration-oxidation to convert the terminal alkene to a primary alcohol.
- Halogenation: The primary alcohol is then converted to the corresponding bromide or chloride using a suitable halogenating agent (e.g., CBr₄/PPh₃ or NBS).

Step 2: Azidation of 5-(3-Halopropyl)cytidine

The terminal halide of the 5-(3-halopropyl)cytidine is then displaced with an azide group.

Materials:

- Protected 5-(3-halopropyl)cytidine
- Sodium azide (NaN₃)
- Polar aprotic solvent (e.g., DMF or DMSO)

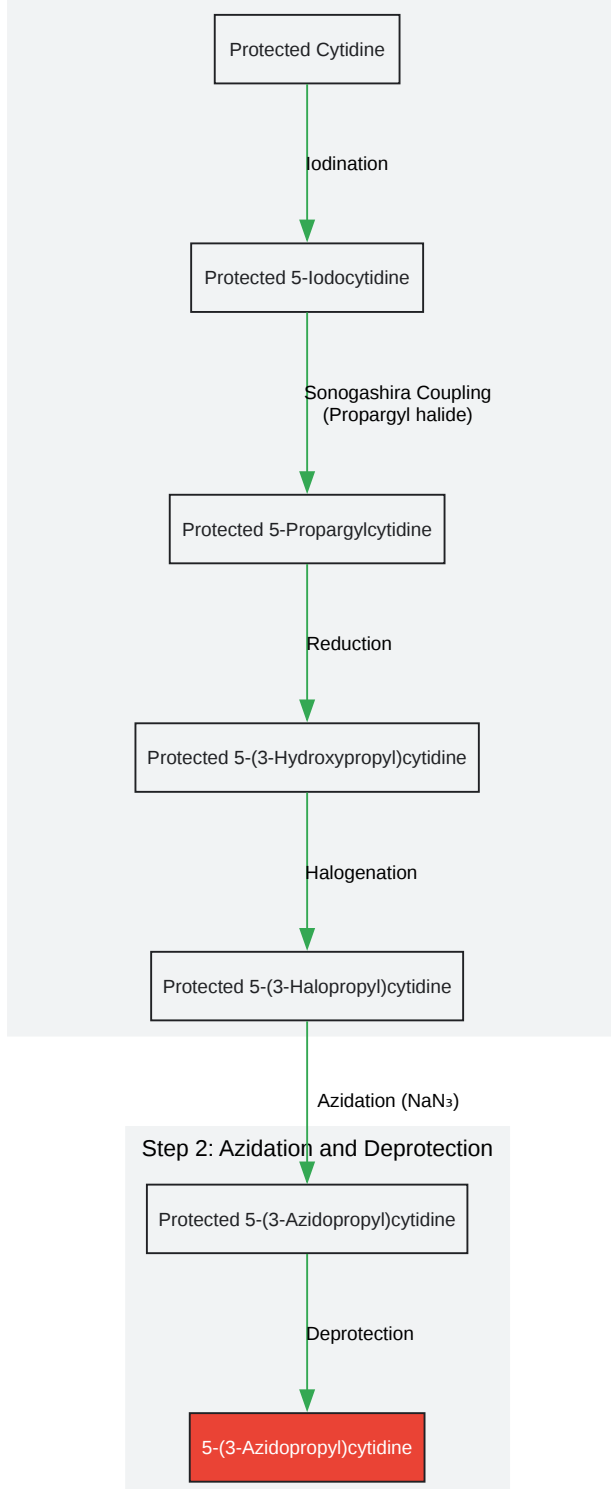
Procedure:

- The protected 5-(3-halopropyl)cytidine is dissolved in a polar aprotic solvent.
- An excess of sodium azide is added to the solution.^{[3][4]}
- The reaction mixture is heated to facilitate the nucleophilic substitution.^{[3][4]}
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated by extraction and purified by column chromatography.

- Deprotection: The protecting groups are removed using standard deprotection protocols (e.g., treatment with ammonia in methanol for acetyl groups) to yield **5-(3-Azidopropyl)cytidine**.

Proposed Synthesis of 5-(3-Azidopropyl)cytidine

Step 1: Synthesis of 5-(3-Halopropyl)cytidine Intermediate



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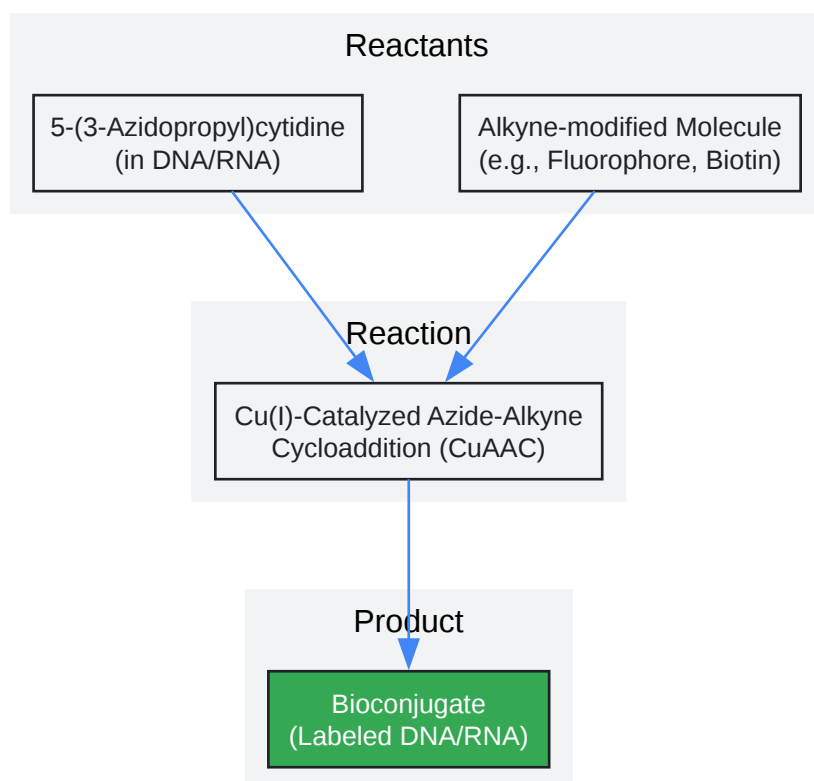
Caption: Proposed synthetic workflow for **5-(3-Azidopropyl)cytidine**.

Biological Activity and Applications

As a cytidine analog, **5-(3-Azidopropyl)cytidine** has the potential for various biological activities. Cytidine analogs are known to act as antimetabolites and can be incorporated into DNA and RNA, potentially disrupting cellular processes. Some cytidine analogs are inhibitors of DNA methyltransferases, which could give them anti-tumor properties.[1][2]

The primary application of **5-(3-Azidopropyl)cytidine** is in the field of "click chemistry". The terminal azide group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing a terminal alkyne. This enables the labeling and detection of nucleic acids, the study of protein-nucleic acid interactions, and the construction of complex biomolecular conjugates.

Click Chemistry Application of 5-(3-Azidopropyl)cytidine



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Caption: Workflow of a typical click chemistry reaction.

Conclusion

5-(3-Azidopropyl)cytidine is a valuable chemical tool for the study of nucleic acids and their interactions. While detailed experimental data and a specific synthesis protocol are not widely available, its chemical structure and the known reactivity of its functional groups allow for a clear understanding of its potential applications, particularly in bioconjugation via click chemistry. Further research is needed to fully characterize this compound and explore its biological activities.

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